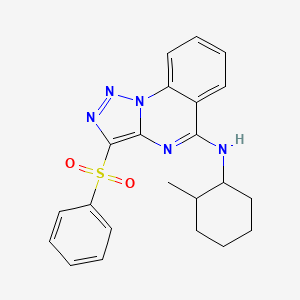

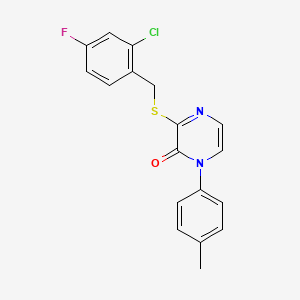

3-((2-chloro-4-fluorobenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-((2-chloro-4-fluorobenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one, also known as CFTRinh-172, is a small molecule compound that is widely used in scientific research for its ability to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is an ion channel that regulates the transport of chloride ions across epithelial cell membranes, and mutations in the CFTR gene are responsible for the development of cystic fibrosis, a life-threatening genetic disease that affects the lungs, pancreas, and other organs.

Applications De Recherche Scientifique

Anticancer Activity

Research has highlighted the anticancer properties of fluoro-substituted benzo[b]pyran derivatives, which include compounds structurally related to "3-((2-chloro-4-fluorobenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one". These compounds exhibit anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, showing promise as potential anticancer agents (Hammam et al., 2005).

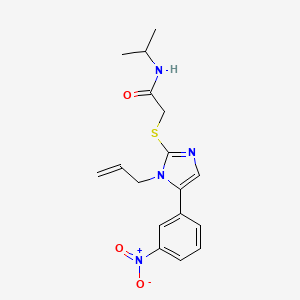

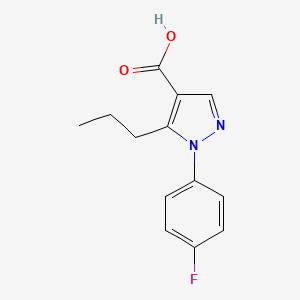

Antidiabetic Potential

Fluoropyrazolesulfonylurea and thiourea derivatives have been synthesized and tested as hypoglycemic agents, indicating significant antidiabetic activity. The structural functionalities present in these compounds suggest their potential in antidiabetic drug discovery, underscoring the versatility of fluorinated pyrazoles in medicinal chemistry (Faidallah et al., 2016).

Insecticidal Properties

Compounds with structures analogous to "3-((2-chloro-4-fluorobenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one" have been synthesized and evaluated for their insecticidal activities. Esters of 3-phenoxybenzyl alcohol and its derivatives with mono-halovinyl side chains exhibit moderate to high insecticidal activities, highlighting the potential of these compounds in developing new insecticides (Elliott et al., 1986).

Apoptosis-Promoting Effects

Novel pyrazole derivatives with benzo[d]thiazole structures containing aminoguanidine units have been synthesized and evaluated for their apoptotic activities. Among these, certain compounds demonstrated potent anticancer activity, particularly against triple-negative breast cancer cell lines, by inducing apoptosis. This suggests the applicability of such derivatives in cancer treatment research (Liu et al., 2019).

Propriétés

IUPAC Name |

3-[(2-chloro-4-fluorophenyl)methylsulfanyl]-1-(4-methylphenyl)pyrazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN2OS/c1-12-2-6-15(7-3-12)22-9-8-21-17(18(22)23)24-11-13-4-5-14(20)10-16(13)19/h2-10H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOQUAOJEQIYHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=C(C=C(C=C3)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((2-chloro-4-fluorobenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,6R)-6-Methylpiperidin-2-yl]methanamine;dihydrochloride](/img/structure/B2366140.png)

![2,6-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2366144.png)

![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-4-(trifluoromethyl)pyridine](/img/structure/B2366145.png)

![2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2366150.png)

![4-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2366151.png)

![N-(2,6-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2366155.png)

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2366157.png)

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2366158.png)